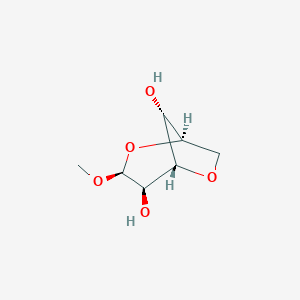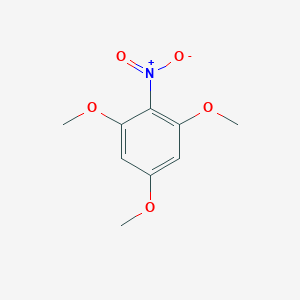
茴香素
概述
描述
Synthesis Analysis
The synthesis of Anisoin and related compounds involves advanced techniques that manipulate molecular structures for desired outcomes. For example, the electrochemical synthesis of Anisoin on a platinum anode surface from phenol or sodium phenate showcases innovative approaches to its production, highlighting the complexities and efficiencies in its synthesis process (Zhang & Wang, 2018).
Molecular Structure Analysis
Advances in NMR techniques have been pivotal in understanding the molecular structure of compounds like Anisoin. The application of anisotropic NMR parameters, including residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), has provided detailed insights into the structural characterization of organic small molecules, offering a deeper understanding of Anisoin's molecular geometry and atomic interactions (Liu et al., 2018).
Chemical Reactions and Properties
Anisoin's chemical behavior, especially its reactivity in synthesis and organic reactions, is of great interest. Studies have explored its role as a precursor in various chemical reactions, including carboxylation reactions catalyzed by Pd(OAc)2 and molybdovanadophosphates, demonstrating its versatility and reactivity in forming complex organic compounds (Ohashi, Sakaguchi, & Ishii, 2005).
Physical Properties Analysis
The physical properties of Anisoin, such as its crystal structure at low temperatures, have been studied to understand its solid-state characteristics. The determination of Anisoin's crystal structure at 100 K provided valuable information about its packing and interactions in the solid state, contributing to the knowledge base regarding its physical properties (Seidel & Goddard, 2015).
Chemical Properties Analysis
Anisoin's chemical properties, particularly its solvent capabilities and reactions with other compounds, have been explored to harness its potential in various applications. For instance, its use as a solvent in organic electrochemistry highlights its chemical stability and effectiveness in facilitating electron transfer processes, underscoring its utility in chemical syntheses and reactions (Jaworski, Cembor, & Orlik, 2005).
科学研究应用
色谱前衍生化荧光试剂
茴香素是一种用于 LC(液相色谱)分析胍基化合物的有用的色谱前衍生化荧光试剂 . 这种应用在需要精确和准确测量的分析化学领域特别有用。
聚合反应中的光引发剂
茴香素广泛用作聚合反应中的光引发剂 . 作为光引发剂,它吸收光并产生化学变化,导致涂料、油墨和粘合剂等材料硬化或固化。
紫外固化油墨
在印刷行业,茴香素用于紫外固化油墨 . 这些油墨在暴露于紫外线下时会快速干燥或固化,使其成为高速印刷工艺的理想选择。
木材涂料
茴香素用于木材涂料 . 这些涂料可以保护木材免受损坏,增强其外观并延长其使用寿命。
纸张涂料
茴香素也用于纸张涂料 . 这些涂料可以提高纸张的可印刷性和提供光面效果。
光纤涂料
在电信行业,茴香素用于光纤涂料 . 这些涂料可以保护光纤免受损坏并确保光线高效传输。
PCB(印刷电路板)生产
茴香素用于 PCB 的生产 . 它用于光刻工艺,在该工艺中它有助于将电路设计蚀刻到 PCB 上。
丝网印刷
在纺织和服装行业,茴香素用于丝网印刷 . 它用于固化过程,在该过程中它有助于油墨快速干燥并牢固地粘附在织物上。
安全和危害
Anisoin should be stored below +30°C . It is classified as WGK 3, which means it is highly hazardous to water . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately . It is stable under normal conditions and incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides .
未来方向
Anisoin is widely used in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surfaces . It is a useful pre-chromatographic derivatization fluorogenic reagent for LC (liquid chromatography) analysis of guanidino compounds . This suggests that Anisoin could have potential future applications in these areas.
属性
IUPAC Name |
2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQSCPPOIUNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883311 | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20245 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
119-52-8 | |
| Record name | 4,4′-Dimethoxybenzoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-anisoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Anisoin?
A1: Anisoin, also known as 4,4'-Dimethoxybenzoin, has the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol. []
Q2: Are there any notable structural features of Anisoin revealed by spectroscopic techniques?
A2: X-ray diffraction studies have shown that the conformation of Anisoin, similar to other 1,2-diarylacyloins, is characterized by a small torsion angle about the central O=C-C-O fragment and an intramolecular distance between the two oxygen atoms not exceeding 2.8 Å. []
Q3: Can you describe a method for synthesizing Anisoin?
A3: Anisoin can be synthesized via a benzoin condensation reaction using p-anisaldehyde as the starting material. This reaction can be catalyzed by various N-heterocyclic carbenes (NHCs), including naturally occurring ones like Vitamin B1. []
Q4: Are there any unique reactions Anisoin undergoes?
A4: Anisoin exhibits reactivity typical of α-hydroxyketones. For instance, it reacts with ureas in ethylene glycol to form 4,5-diaryl-4-imidazolin-2-ones with good yields. Interestingly, when 4,4′-dimethoxybenzoin is used, 4-oxazolin-2-one derivatives are also obtained. []
Q5: Does Anisoin possess any catalytic properties?
A5: While Anisoin itself might not be widely recognized as a catalyst, its derivatives, specifically Fenchyl and Carvyl phosphonates, have been explored as chiral umpolung catalysts. These catalysts have shown promise in enantioselective C-C coupling reactions, for example, in the synthesis of Benzoin and Anisoin from benzaldehyde and p-anisaldehyde, respectively. []
Q6: Is Anisoin known to be metabolized by any organisms?
A6: Yes, Pseudomonas fluorescens biovar I has been shown to utilize Anisoin as a sole carbon and energy source. This bacterium expresses an enzyme called benzaldehyde lyase that cleaves the acyloin linkage of Anisoin, producing two molecules of anisaldehyde. [] Additionally, Rhodococcus rhodochrous has been implicated in the bioconversion of Anisoin. []
Q7: Can Anisoin be used in the study of lignin degradation?
A7: Anisoin serves as a model compound representing the β-1 linkage found in lignin. Studies have investigated its degradation by various microorganisms, including Pseudomonas fluorescens biovar I and Serratia marcescens, to understand the mechanisms of microbial lignin degradation. [, ]
Q8: Are there analytical techniques specific to Anisoin analysis?
A8: Anisoin can be analyzed using various chromatographic techniques. Notably, a "brush method" has been applied for the chromatography of cis and trans isomers of Anisoin oximes. [] Additionally, Anisoin acts as a pre-chromatographic derivatization reagent, enhancing the fluorescence of guanidino compounds during liquid chromatography analysis. []
Q9: What are the material properties of Anisoin?
A9: While specific material properties of Anisoin are not extensively discussed in the provided papers, its use as a precursor in the synthesis of near-infrared (NIR) dyes suggests potential applications in materials science. [] These dyes, often complexed with metals like Ni, Cu, or Pt, exhibit strong absorbance in the NIR region, making them suitable for various optical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














